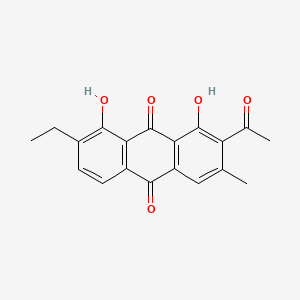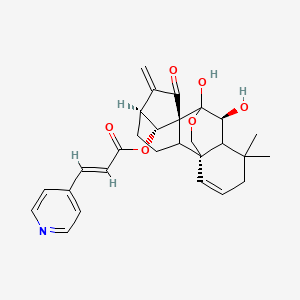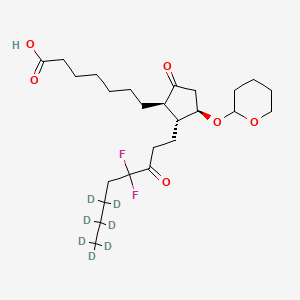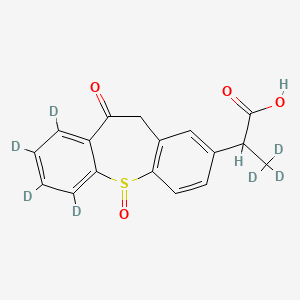
Zaltoprofen sulfoxide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zaltoprofen sulfoxide-d7 is a deuterated form of zaltoprofen sulfoxide, a metabolite of zaltoprofen. Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zaltoprofen involves several steps, starting from the synthesis of intermediate compounds. One method involves the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid, followed by the addition of ethyl acetate, ice, and water. The ethyl acetate layer is then collected, washed with saturated sodium bicarbonate and sodium chloride solution, dried, distilled, and crystallized to obtain zaltoprofen .
Industrial Production Methods: The industrial production of zaltoprofen is designed to be simple, environmentally friendly, and suitable for mass production. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zaltoprofen sulfoxide-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include its reduced form, zaltoprofen, and other metabolites such as zaltoprofen acyl glucuronide and 10-hydroxyzaltoprofen .
Wissenschaftliche Forschungsanwendungen
Zaltoprofen sulfoxide-d7 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical studies and as a tool for studying the metabolism of zaltoprofen. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of zaltoprofen, as well as its effects on inflammation and pain .
Wirkmechanismus
Zaltoprofen sulfoxide-d7 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. It also inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in primary sensory neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to zaltoprofen sulfoxide-d7 include other NSAIDs such as ibuprofen, naproxen, and diclofenac. These compounds also inhibit COX enzymes and have analgesic, antipyretic, and anti-inflammatory properties .
Uniqueness: this compound is unique due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Eigenschaften
Molekularformel |
C17H14O4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6,11-dioxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)22(15)21/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
BMXFBJRSBWVAIU-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


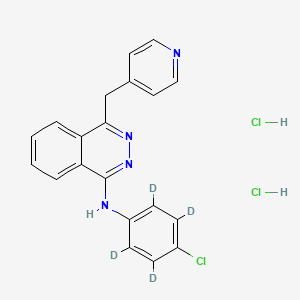
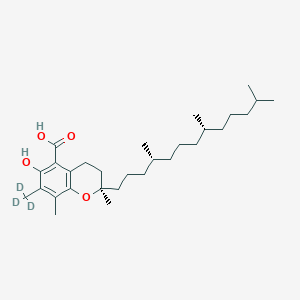


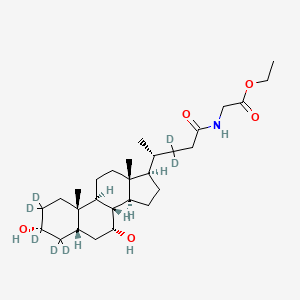
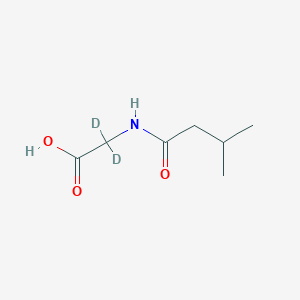


![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
